![molecular formula C15H22N2O4S B2387686 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}méthylène)malonate de diéthyle CAS No. 79932-34-6](/img/structure/B2387686.png)
2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}méthylène)malonate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, also known as DTTMM, is an organic compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41. The molecule of this compound is essentially planar, except for the tert-butyl group .
Molecular Structure Analysis
The molecule of DTTMM is essentially planar, except for the tert-butyl group. The aminomethylene atoms are equally disordered over two sites each, giving two alternative intramolecular hydrogen bonds from the partial amine H atoms to the adjacent carbonyl O atoms .Applications De Recherche Scientifique
- Le résultat antifongique a été prometteur, avec une plage d’IC50 de 0,013 µM à 35 µM, indiquant des effets fongistatiques ou fongicides .
- La réaction en une seule étape produit le 2-(((4-chlorophényl)amino)méthylène)malonate de diéthyle (DAMM) comme composé modèle .
- Les propriétés chimiques du composé comprennent le point de fusion, le point d’ébullition et la densité .
Activité antifongique contre Fusarium oxysporum
Esters d’énamine et synthèse assistée par micro-ondes
Propriétés chimiques et structure
Synthèse personnalisée et disponibilité
Mécanisme D'action
Target of Action
The primary target of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the enolate ion . The enolate ion is a nucleophile that can react with alkyl halides .
Mode of Action
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, which is a malonic ester, can be transformed into its enolate ion using sodium ethoxide as a base . This enolate ion can then be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The alkylation of enolate ions is a key step in the malonic ester synthesis . This process provides a route to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the formation of a new C-C bond . This leads to the production of α-substituted malonic esters .
Action Environment
The action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is influenced by several environmental factors. For instance, the base used to form the enolate ion and the alkyl halide used for alkylation can affect the compound’s action . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy and stability of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate for lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and purify Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, making it a convenient reagent for organic synthesis. However, the biochemical and physiological effects of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate are not yet fully understood, and further research is needed to determine its potential uses in medical research.
Orientations Futures
In order to further explore the potential applications of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, research should focus on its biochemical and physiological effects, as well as its potential uses in medical research. Additionally, further research should be conducted to determine the mechanism of action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate and to identify its potential therapeutic applications. Finally, research should be conducted to investigate the potential toxicological effects of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, as well as its potential interactions with other drugs.
Propriétés
IUPAC Name |
diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDCBPRKLRIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

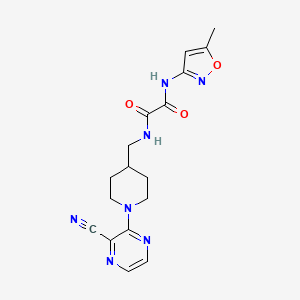
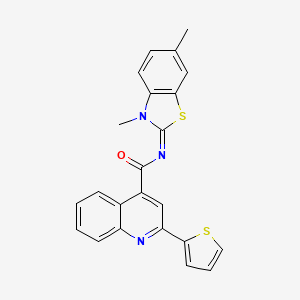


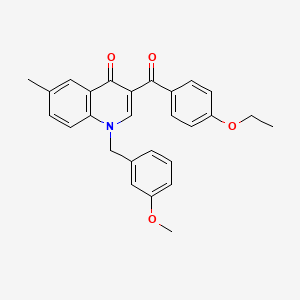

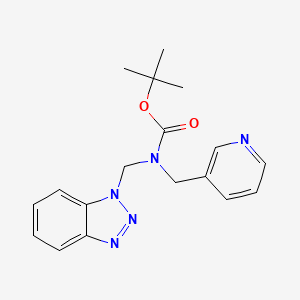
![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)


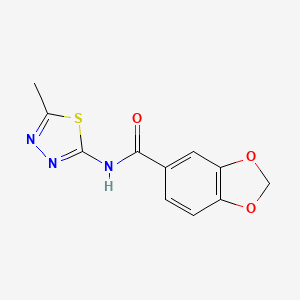

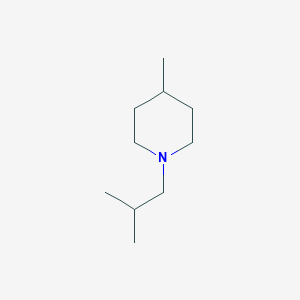
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)